2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-13-6-8-14(9-7-13)16(23-11-10-20)12-19-24(21,22)17-5-3-2-4-15(17)18/h2-9,16,19-20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNPJGDJDWULPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the bromobenzenesulfonamido intermediate. This intermediate is then reacted with 4-methylphenyl ethoxyethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The bromobenzenesulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The 4-methylphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamido and Sulfanyl Derivatives
The sulfonamido group in the target compound distinguishes it from sulfanyl analogs like 2-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol (CAS 1156381-32-6, ). Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the sulfonyl (-SO₂-) group, which may enhance solubility and receptor-binding affinity compared to thioethers (-S-) .
Brominated Aromatic Substituents
- Positional Effects: The ortho-bromine in the target compound contrasts with para-bromine in 1-(4-bromophenyl)ethanone ().
- Electronic Effects : Bromine’s electron-withdrawing nature may stabilize adjacent sulfonamido groups, as seen in 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (), which was synthesized in 98% yield, suggesting bromine’s compatibility in electrophilic substitutions .
Ethoxyethanol Chains
- Functional Group Variations: The target’s ethoxyethanol chain shares similarities with 2-(2-azidoethoxy)ethan-1-ol () and 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (). Azido or bulky substituents (e.g., tetramethylbutyl) reduce polarity, whereas sulfonamido groups increase hydrophilicity .
- Synthetic Yields: Ethoxyethanol derivatives with azido groups (60% yield, ) or tosylates () demonstrate moderate synthetic efficiency, suggesting the target’s sulfonamido group may require optimized conditions for high yields .
Aromatic Substitutents
- 4-Methylphenyl vs. Methoxy/Methyloxetane : The target’s 4-methylphenyl group enhances lipophilicity compared to 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol (CAS 1823913-11-6, ), where the oxetane ring introduces rigidity and polarity .
Data Tables
Research Findings and Implications
- Synthetic Accessibility : Brominated aromatic derivatives (e.g., ) are synthesized efficiently (>95% yields), suggesting the target’s ortho-bromo-sulfonamido group may require tailored conditions to avoid steric challenges .
- Biological Activity: Sulfonamides are common in pharmaceuticals (e.g., protease inhibitors), while amino-ethoxy derivatives () often target neurological receptors.
- Physicochemical Properties: The ethoxyethanol chain likely improves water solubility compared to fully aromatic analogs, though the 4-methylphenyl group may offset this by increasing logP .
Biological Activity
The compound 2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol is a complex organic molecule with potential applications in medicinal chemistry, particularly due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound includes a bromobenzenesulfonamido group and a 4-methylphenyl group, which contribute to its biological properties. The IUPAC name provides insight into its functional groups and potential reactivity:
- IUPAC Name : 2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromobenzenesulfonamido moiety is known for its potential to inhibit various enzymatic activities, while the 4-methylphenyl group may enhance binding affinity to target sites.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Some studies have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 4-Methyl-N-[2-[[2-(4-methylphenyl)sulfonylamino]phenyl]ethyl]sulfonamide | Low | Moderate | Moderate |
| 2-[2-(2-chlorobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol | High | Low | Low |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of the compound showed that it was effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant antibacterial properties.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments revealed that treatment with the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a mechanism by which the compound may exert anti-inflammatory effects.
Case Study 3: Anticancer Potential
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
